REACTION_CXSMILES
|
Br[C:2]1[C:3]([C:12]([O:14][CH3:15])=[O:13])=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1.C[O-].[Na+].Cl.[C:20]([O-])(O)=[O:21].[Na+]>CO>[CH3:20][O:21][C:2]1[C:3]([C:12]([O:14][CH3:15])=[O:13])=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1 |f:1.2,4.5|
|
Name
|
dimethyl 5-bromopyridine-2,4-dicarboxylate
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methylate
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 60 hours under reflux
|
Duration
|
60 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 2 portions of CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the extract has been dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Name
|
|
Type
|
|
Smiles
|
COC=1C(=CC(=NC1)C(=O)OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |